8-OH-Pbzi
Description
8-Hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz[e]indole hydrobromide (8-OH-PBZI) is a dopamine receptor ligand with preferential agonism for the dopamine D3 receptor subtype. Structurally, it is a benz[e]indole derivative with a hydrobromide salt formulation (C₁₅H₂₁NO·HBr, molecular weight: 312.25) . Key properties include solubility in water (~10 mg/mL at 60°C) and DMSO (12 mg/mL), and stability under storage conditions of 2–8°C .
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(3aS,9bR)-3-propyl-1,2,3a,4,5,9b-hexahydrobenzo[e]indol-8-ol |
InChI |
InChI=1S/C15H21NO/c1-2-8-16-9-7-13-14-10-12(17)5-3-11(14)4-6-15(13)16/h3,5,10,13,15,17H,2,4,6-9H2,1H3/t13-,15+/m1/s1 |
InChI Key |
LJDRQPOQHHOXHM-HIFRSBDPSA-N |
Isomeric SMILES |
CCCN1CC[C@H]2[C@@H]1CCC3=C2C=C(C=C3)O |
Canonical SMILES |
CCCN1CCC2C1CCC3=C2C=C(C=C3)O |
Synonyms |
8-hydroxy-3-(n-propyl)-1,2,3a,4,5,9b-hexahydro-1H-benz(e)indole cis-8-OH-PBZI |
Origin of Product |
United States |
Preparation Methods
The synthesis of CIS-8-OH-PBZI involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the Core Structure: The core structure of CIS-8-OH-PBZI is synthesized through a series of cyclization reactions.
Introduction of Functional Groups: Hydroxyl and propyl groups are introduced to the core structure through selective reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
CIS-8-OH-PBZI undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Functional groups on the benzene ring can be substituted with other groups to study structure-activity relationships.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions are derivatives of CIS-8-OH-PBZI with modified functional groups .
Scientific Research Applications
CIS-8-OH-PBZI has several scientific research applications:
Chemistry: Used to study the structure-activity relationships of dopamine receptor agonists.
Biology: Helps in understanding the role of dopamine receptors in various physiological processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Used in the development of new pharmacological agents targeting dopamine receptors
Mechanism of Action
CIS-8-OH-PBZI exerts its effects by selectively binding to dopamine D3 receptors. This binding induces a conformational change in the receptor, activating downstream signaling pathways. The primary molecular targets are the G-protein-coupled receptors, which initiate a cascade of intracellular events, including the activation of adenylate cyclase and phosphorylation of mitogen-activated protein kinases .
Comparison with Similar Compounds
Pharmacological Profile
In vitro studies demonstrate that 8-OH-PBZI binds to cloned human dopamine D3 receptors with a Ki value of 27.4 ± 3.1 nM , exhibiting 775-fold , 550-fold , 90-fold , and 10-fold selectivity over D1A, D5, D2s, and D4 receptors, respectively . Functionally, it reduces cAMP synthesis and increases extracellular acidification rates in a dose-dependent manner, confirming its D3 receptor agonism .
In Vivo Effects
8-OH-PBZI induces Fos protein expression (a marker of neuronal activation) preferentially in limbic regions such as the prefrontal cortex and nucleus accumbens, with minimal activity in the motor-associated dorsal striatum .
Comparison with Similar Compounds
Below, we contextualize its properties against general dopamine D3 agonists and related ligands.
Receptor Affinity and Selectivity
8-OH-PBZI’s D3 selectivity is exceptional compared to other dopamine receptor subtypes (Table 1). For example, its 90-fold selectivity over D2 receptors distinguishes it from non-selective agonists like quinpirole, which binds D2 and D3 with similar affinity.
Table 1: Receptor Binding Affinity of 8-OH-PBZI
| Receptor Subtype | Ki (nM) | Selectivity Ratio (D3/Other) |
|---|---|---|
| D3 | 27.4 | 1 (reference) |
| D1A | 21,200 | 775 |
| D5 | 15,070 | 550 |
| D2s | 2,466 | 90 |
| D4 | 274 | 10 |
Functional and Behavioral Effects
Compared to full agonists like pramipexole, 8-OH-PBZI’s partial agonism (evidenced by moderate cAMP reduction) may reduce side effects like motor dyskinesia .
Physicochemical Properties
Table 2: Physicochemical Comparison of 8-OH-PBZI and Related Ligands
| Property | 8-OH-PBZI | 8-OH-DPAT* | BP 897* |
|---|---|---|---|
| Molecular Weight | 312.25 | 291.33 | 383.29 |
| Solubility (DMSO) | 12 mg/mL | High | Moderate |
| Primary Target | D3 receptor | 5-HT1A receptor | D3 receptor |
| Selectivity Profile | D3 > D4 > D2 > D1A/D5 | 5-HT1A > other serotonin | D3 > D2/D4 |
| Therapeutic Indication | Schizophrenia, addiction | Anxiety, depression | Cocaine addiction |
Data for 8-OH-DPAT (serotonin agonist) and BP 897 (D3 partial agonist) are generalized from literature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
